(Z)-8-(3-chlorostyryl)caffeine
Description
Overview of Xanthine (B1682287) Derivatives in Chemical Biology and Medicinal Chemistry
Xanthine, a purine (B94841) base, and its derivatives are a cornerstone of medicinal chemistry and chemical biology, demonstrating a remarkable range of pharmacological activities. biointerfaceresearch.com Naturally occurring methylxanthines such as caffeine (B1668208), theophylline, and theobromine (B1682246) are widely consumed and recognized for their stimulant and bronchodilator effects. tandfonline.comcaldic.com The versatile xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) has been extensively modified by chemists to develop ligands for various biological targets. tandfonline.comuniroma1.it
These synthetic and natural derivatives are known to interact with several key players in cellular signaling pathways. Their most prominent activities include the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs). nih.govekb.eg This modulation of cellular processes has led to the investigation of xanthine derivatives for a multitude of therapeutic applications, including as anti-inflammatory, anti-tumor, antimicrobial, antioxidant, and antidiabetic agents. nih.govekb.eg The ability to introduce a wide variety of substituents at the N1, N3, N7, and C8 positions of the xanthine core allows for the fine-tuning of their biological activity and selectivity, making it a privileged scaffold in drug discovery. uniroma1.itnih.gov
The 8-Styrylcaffeine Scaffold as a Modular Platform for Ligand Design
Within the diverse family of xanthine derivatives, the 8-styrylcaffeine scaffold has emerged as a particularly fruitful platform for ligand design, especially in the pursuit of potent and selective adenosine A2A receptor antagonists. researchgate.net The introduction of a styryl group (a vinylbenzene moiety) at the 8-position of the caffeine molecule provides a modular framework that allows for systematic structural modifications. rsc.org This modularity is key to exploring structure-activity relationships (SAR), where changes in the substitution pattern of the styryl ring can significantly influence the compound's affinity and selectivity for its biological targets. nih.govrsc.org
The (E)-8-styrylxanthines, in particular, have been shown to possess high binding affinities for the A2A receptor. researchgate.net The caffeine-derived system serves as a foundational scaffold for creating multi-target-directed ligands, for instance, those that can simultaneously block A2A receptors and inhibit monoamine oxidase B (MAO-B). rsc.org This dual activity is of significant interest for potential therapeutic applications in neurodegenerative diseases. The synthetic accessibility of these compounds, often through condensation reactions, further enhances their appeal as a versatile platform for developing novel therapeutic agents. biointerfaceresearch.comrsc.org
Rationale for Halogenation, Specifically Chlorination, in Xanthine Analogues for Modulating Biological Activity
The introduction of halogen atoms, particularly chlorine, into the structure of xanthine analogues is a deliberate strategy in medicinal chemistry to modulate their biological properties. Halogenation can influence a compound's lipophilicity, electronic distribution, and steric profile, which in turn can affect its binding affinity for target receptors, metabolic stability, and pharmacokinetic properties. ontosight.aigoogle.com
In the context of 8-styrylcaffeine derivatives, chlorination of the styryl ring has been shown to be a critical modification for achieving high affinity and selectivity for the adenosine A2A receptor. For example, the compound (Z)-8-(3-chlorostyryl)caffeine (CSC) is a well-established selective A2A adenosine receptor antagonist. acs.orgcaymanchem.com The position of the chlorine atom on the phenyl ring is crucial; for instance, moving the chloro substituent can alter the compound's activity. scribd.com Furthermore, halogenated xanthine derivatives have been investigated for their potential in other therapeutic areas, such as oncology, where they have shown inhibitory effects on the growth of various cancer cell lines. google.com The strategic placement of a chlorine atom, as seen in CSC, exemplifies how halogenation can be a powerful tool to optimize the pharmacological profile of a lead compound.
Detailed Research Findings
This compound, also known as CSC, is a synthetic derivative of caffeine that has been extensively studied for its potent and selective antagonism of the adenosine A2A receptor. caymanchem.com It also exhibits inhibitory activity against monoamine oxidase B (MAO-B).
Receptor Binding Affinity and Selectivity
The introduction of the 3-chlorostyryl group at the 8-position of the caffeine scaffold significantly enhances its affinity for the A2A receptor.
| Compound | Target | Ki (nM) | Selectivity | Reference |
| This compound | Rat A2A Adenosine Receptor | 54 | 520-fold vs A1 | caymanchem.com |
| This compound | Rat A1 Adenosine Receptor | 28200 | caymanchem.com | |
| This compound | Human MAO-B | ~100 | caymanchem.com | |
| 8-(m-chlorophenylazo)caffeine | A2A Adenosine Receptor | 400 | 20-fold vs A1 | nih.gov |
Chemical and Physical Properties
The molecular formula of this compound is C16H15ClN4O2, with a molecular weight of approximately 330.77 g/mol . nih.gov
| Property | Value | Reference |
| Molecular Formula | C16H15ClN4O2 | |
| Molecular Weight | 330.77 g/mol | |
| CAS Number | 147700-11-6 | |
| PubChem CID | 5353365 | |
| InChI Key | WBWFIUAVMCNYPG-BQYQJAHWSA-N |
Table of Compounds
Structure
3D Structure
Properties
Molecular Formula |
C16H17ClN4O2 |
|---|---|
Molecular Weight |
332.78 g/mol |
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9,13-14H,1-3H3/b8-7+ |
InChI Key |
SIKKJYKLUJCDNQ-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C2C(N=C1/C=C/C3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2C(N=C1C=CC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Molecular Pharmacology and Target Interactions of Z 8 3 Chlorostyryl Caffeine: in Vitro and Cellular Studies
Adenosine (B11128) Receptor Antagonism and Subtype Selectivity Profiling
(E)-8-(3-chlorostyryl)caffeine (CSC) is a derivative of caffeine (B1668208) that has been extensively studied as a potent and selective antagonist of adenosine receptors. Its pharmacological profile is characterized by a high affinity for the A2A subtype, with significantly lower affinity for the A1 subtype, establishing it as a key tool in neuropharmacology research. nih.gov
CSC displays a markedly low affinity for the A1 adenosine receptor. Radioligand binding assays performed on rat brain tissue determined its inhibition constant (Kᵢ) at A1 receptors to be approximately 28,000 nM (or 28 µM). rndsystems.comcaymanchem.comtocris.com Functional assays further support this low potency. In studies using rat adipocytes, which express A1 receptors, CSC antagonized the effects of A1 receptor agonists with a dissociation constant (Kₑ) of 1.3 µM (1300 nM). nih.govnih.gov This demonstrates that CSC is a weak antagonist at the A1 adenosine receptor subtype.
In stark contrast to its interaction with A1 receptors, CSC is a potent antagonist of the A2A adenosine receptor. caymanchem.com Binding assays in rat striatum show a high affinity, with a reported Kᵢ value of 54 nM. rndsystems.comcaymanchem.comtocris.com This potent binding translates to effective functional antagonism. In functional adenylate cyclase assays using rat pheochromocytoma cells, CSC was shown to reverse the effects of A2A receptor agonists with a Kₑ value of 60 nM. nih.govnih.gov This activity underlies its utility in studying the physiological and pathological roles of the A2A receptor.
| Receptor Subtype | Parameter | Value (nM) | Assay System | Reference |
|---|---|---|---|---|
| A1 Adenosine Receptor | Kᵢ (Binding Affinity) | 28,000 | Rat Cerebral Cortex | caymanchem.comnih.gov |
| Kₑ (Functional Antagonism) | 1,300 | Rat Adipocytes (Adenylate Cyclase Assay) | nih.govnih.gov | |
| A2A Adenosine Receptor | Kᵢ (Binding Affinity) | 54 | Rat Striatum | rndsystems.comcaymanchem.comtocris.comnih.gov |
| Kₑ (Functional Antagonism) | 60 | Rat Pheochromocytoma Cells (Adenylate Cyclase Assay) | nih.govnih.gov |
While the affinity of CSC for A1 and A2A receptors is well-documented, its interaction with A2B and A3 adenosine receptors has been less thoroughly characterized in the scientific literature. Generally, xanthine (B1682287) derivatives show relatively low affinity for the A3 receptor subtype. scispace.com The development of selective antagonists has often focused on modifications to the xanthine core that are distinct from the 8-styryl substitution found in CSC. scispace.com Detailed binding affinity or functional antagonism data for CSC at A2B and A3 receptors is not prominently available in the cited research, which has primarily emphasized its A2A versus A1 selectivity.
The significant selectivity of CSC for the A2A receptor over the A1 receptor is a key feature of its pharmacological profile. Based on binding affinity (Kᵢ values), CSC is approximately 520-fold more selective for A2A receptors than for A1 receptors. nih.govnih.gov In functional assays measuring the reversal of adenylate cyclase activity, the selectivity is 22-fold. nih.govnih.gov
This subtype selectivity is attributed to the specific chemical structure of the molecule. Structure-activity relationship studies on a range of xanthine derivatives have shown that the introduction of a bulky styryl group at the C8 position of the caffeine scaffold is a critical determinant for high-affinity A2A receptor binding. acs.org The 3-chloro substitution on the styryl ring further refines this interaction, contributing to the high potency and selectivity observed for CSC. nih.gov
Comparative Analysis with A2B and A3 Adenosine Receptors
Monoamine Oxidase B (MAO-B) Inhibitory Mechanisms
In addition to its role as an adenosine receptor antagonist, CSC has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine (B1211576). nih.gov This dual action is a distinctive feature of the compound. nih.gov The inhibition of MAO-B by CSC is independent of its action on A2A receptors, as demonstrated by potent MAO-B inhibition in mitochondrial preparations from mice lacking the A2A receptor. nih.gov
Kinetic studies have characterized CSC as a potent and specific inhibitor of the MAO-B isoform. In vitro assays using mouse brain mitochondria demonstrated that CSC inhibits MAO-B with an inhibition constant (Kᵢ) of approximately 100 nM. caymanchem.comnih.gov Other studies have reported Kᵢ values in the range of 70-100 nM. medchemexpress.com The inhibition is specific to the B isoform, as CSC produces little to no inhibition of MAO-A. nih.govresearchgate.net Further kinetic analysis has shown that the mechanism of inhibition is reversible and competitive. researchgate.net
| Enzyme | Parameter | Value (nM) | Mechanism | Reference |
|---|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Kᵢ | ~100 | Reversible, Competitive | caymanchem.comnih.govresearchgate.net |
Dual Target Modulation: Synergistic Effects of A2A Antagonism and MAO-B Inhibition
(Z)-8-(3-chlorostyryl)caffeine, also known as CSC, is recognized for its unique ability to act on two distinct molecular targets: the adenosine A2A receptor (A2AR) and the enzyme monoamine oxidase B (MAO-B). nih.gov This dual-target activity is a significant area of research, as it suggests the potential for enhanced neuroprotective effects compared to compounds that act on only one of these targets. nih.govnih.gov
CSC is a potent and selective antagonist of the adenosine A2A receptor. nih.govwikipedia.org It is also a potent inhibitor of MAO-B, an enzyme critical for the breakdown of dopamine in the brain. nih.gov The inhibition of MAO-B by CSC has been shown to be independent of its action on the A2A receptor. nih.govmedchemexpress.com This was confirmed in studies using brain mitochondria from mice lacking the A2A receptor, where CSC still potently inhibited MAO-B. nih.govcaymanchem.com
The synergistic potential of this dual modulation lies in the complementary neuroprotective mechanisms. A2A receptor antagonism has been found to be neuroprotective in models of Parkinson's disease. nih.gov Simultaneously, MAO-B inhibition prevents the metabolism of neurotoxins like MPTP to its more toxic form, MPP+, and reduces the oxidative stress associated with dopamine catabolism. nih.govmdpi.com By blocking the conversion of MPTP to MPP+, CSC was shown to attenuate MPTP-induced neurotoxicity. nih.gov This combined action of blocking A2AR and inhibiting MAO-B suggests a new class of compounds with the potential for enhanced therapeutic properties in neurodegenerative diseases. nih.govnih.gov While direct synergistic studies are a complex area, the combination of two distinct, beneficial mechanisms within a single molecule is a promising strategy. For instance, the co-administration of A1 and A2A receptor antagonists has been shown to produce synergistic stimulation of locomotor activity, highlighting the potential for multi-target approaches. nih.govnih.gov
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Inhibitory Constant (Ki) | Organism/System |
| Adenosine A2A Receptor | 54 nM | Rat |
| Adenosine A1 Receptor | 28,200 nM (28.2 µM) | Rat |
| Monoamine Oxidase B (MAO-B) | ~100 nM | Mouse Brain Mitochondria |
| Monoamine Oxidase B (MAO-B) | 80.6 nM | Baboon |
Data sourced from multiple studies. wikipedia.orgcaymanchem.com
Cholinergic System Modulatory Effects
The effects of this compound on the cholinergic system are primarily inferred from studies on its parent compound, caffeine. Caffeine is known to influence cholinergic signaling, which is crucial for cognitive functions. ebi.ac.uk
Caffeine has been identified as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Caffeine's inhibitory action occurs by binding to a site near the enzyme's catalytic center, known as the anionic site. researchgate.net The inhibitory constant (Ki) for the interaction between caffeine and acetylcholinesterase is reported to be 175 µmol/L. researchgate.net In contrast, caffeine shows minimal affinity for butyrylcholinesterase, another type of cholinesterase found in blood plasma. researchgate.net The enhanced release of acetylcholine is one of the mechanisms by which caffeine exerts its effects. ebi.ac.uk Given that CSC is a derivative of caffeine, it is plausible that it may share some of these AChE inhibitory properties, although specific studies on CSC are needed for confirmation. scispace.com
The interaction of caffeine and its analogues with nicotinic acetylcholine receptors (nAChRs) is an area of ongoing investigation. Chronic administration of caffeine has been shown to increase the levels of cortical nicotinic receptors by 40-50% in animal models. nih.gov It is suggested that this apparent up-regulation may represent a conversion of the receptors to a desensitized state. nih.gov The α7 nicotinic acetylcholine receptor, in particular, has been a subject of interest in the context of caffeine's effects. scispace.com The broader family of caffeine-derived compounds is being explored for their potential interactions with various receptor systems, including nAChRs. mdpi.comcaldic.com However, direct evidence detailing the specific agonistic or antagonistic activity of this compound at nAChRs is not yet extensively documented.
Acetylcholinesterase (AChE) Enzymatic Activity Inhibition
Interaction with Phosphatidylinositol 3-Kinase-Related Kinases (PIKKs) and Cell Cycle Regulation (Contextual Caffeine Analogue Studies)
While direct studies on this compound's role in cell cycle regulation are limited, extensive research on its parent compound, caffeine, provides significant context. Caffeine is known to interfere with cell cycle checkpoints, particularly in response to DNA damage. jmb.or.krkoreascience.kr This effect is largely attributed to its interaction with the phosphatidylinositol 3-kinase-related kinase (PIKK) family of proteins. jmb.or.krkoreascience.krnih.gov
Caffeine and other structurally similar methylxanthines have a high affinity for PIKKs such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). jmb.or.krkoreascience.kraacrjournals.org These kinases are crucial for signaling the presence of DNA damage and initiating cell cycle arrest to allow for repair. nih.govaacrjournals.org By inhibiting the kinase activities of ATM and ATR, caffeine can override the DNA damage-induced G2 cell cycle checkpoint, causing cells to proceed into mitosis despite the presence of damaged DNA. jmb.or.kraacrjournals.org This action is responsible for the radiosensitizing effect of caffeine, where it enhances the lethality of DNA-damaging agents like ionizing radiation. jmb.or.kraacrjournals.org
Early studies in fission yeast suggested that caffeine inhibits the PIKK Rad3 to bypass DNA damage-induced cell cycle arrest. nih.govbiorxiv.org Caffeine is also known to inhibit the Target of Rapamycin (TOR) signaling pathway, another member of the PIKK family, which affects cell growth, proliferation, and metabolism. jmb.or.krkoreascience.krbiorxiv.org Due to its structural similarity to purine (B94841) bases like adenine (B156593) and guanine, caffeine can affect various nucleic acid metabolic pathways involved in DNA replication and repair. jmb.or.krkoreascience.kr These findings on caffeine suggest that its derivatives, potentially including CSC, could exhibit similar interactions with PIKKs and influence cell cycle regulation, although this requires direct experimental verification.
Structure Activity Relationship Sar Analysis of Z 8 3 Chlorostyryl Caffeine and Its Derivatives
Stereochemical Influence of the (Z)-Styryl Moiety on Receptor Recognition
The stereochemistry of the 8-styryl substituent in caffeine (B1668208) derivatives is a crucial determinant of their affinity and selectivity for adenosine (B11128) receptors. Research has consistently shown that the (E)-configuration of the styryl moiety is generally required for high-affinity binding to A2A adenosine receptors. nih.gov For instance, (E)-8-(3-chlorostyryl)caffeine (CSC) is a well-known potent A2A antagonist. nih.govscirp.org
Role of the 3-Chloro Substituent on the Styryl Ring in Modulating Potency and Selectivity
The presence and position of the chloro group on the styryl ring are pivotal in defining the potency and selectivity of 8-styrylcaffeine derivatives as both adenosine receptor antagonists and enzyme inhibitors.
Effects on Adenosine Receptor Affinity and Selectivity
The 3-chloro substituent on the styryl ring of caffeine derivatives plays a significant role in enhancing selectivity for the A2A adenosine receptor over the A1 subtype. nih.govnih.gov (E)-8-(3-chlorostyryl)caffeine (CSC) exhibits a high degree of selectivity, being 520-fold more selective for A2a receptors (Ki = 54 nM) compared to A1 receptors (Ki = 28 µM) in rat brain assays. nih.govwikipedia.org This selectivity is attributed to the electronic and steric properties of the chlorine atom at the meta-position, which favorably interacts with the binding site of the A2A receptor. nih.gov The introduction of a chloro group at the 3-position of the styryl moiety has been shown to be a key factor in achieving high A2A receptor affinity and selectivity in a series of 8-styrylxanthine derivatives. acs.org
| Compound | A2A Receptor Affinity (Ki, nM) | A1 Receptor Affinity (Ki, nM) | Selectivity (A1/A2A) |
| (E)-8-(3-chlorostyryl)caffeine (CSC) | 54 (rat) | 28000 (rat) | 520 |
| 8-(m-chlorostyryl)-DMPX | 13 | 1300 | 100 |
| 8-(m-bromostyryl)-DMPX | 8 | 1170 | 146 |
| Data sourced from multiple studies. wikipedia.orgacs.org |
Effects on MAO-B Inhibitory Potency
Beyond its effects on adenosine receptors, the 3-chloro substituent is also critical for the monoamine oxidase B (MAO-B) inhibitory activity of these compounds. (E)-8-(3-chlorostyryl)caffeine (CSC) has been identified as a potent MAO-B inhibitor. nih.govnih.gov Structure-activity relationship studies on (E)-8-styrylcaffeinyl analogues have established that the potency of MAO-B inhibition is dependent on the van der Waals volume, lipophilicity, and the Hammett constant of the substituents on the phenyl ring of the styryl moiety. nih.gov The 3-chloro group, with its specific electronic and steric properties, contributes significantly to the potent inhibition of MAO-B. nih.govresearchgate.net In fact, CSC has been shown to possess dual actions of MAO-B inhibition and A2A receptor antagonism. nih.gov
Positional and Electronic Effects of Substituents on the Xanthine (B1682287) Core
Modifications to the xanthine core itself, at positions N1, N3, and N7, have profound effects on the affinity and selectivity of these compounds for adenosine receptors.
N1-Position : Substitution at the N1-position is generally considered important for high affinity at all adenosine receptor subtypes. nih.gov For A2A receptors, a small alkyl group like methyl or a propargyl group is often optimal. nih.govingentaconnect.com
N3-Position : The N3-position can tolerate a variety of substituents. While a methyl group is present in caffeine, larger groups can be introduced, sometimes leading to potent and selective A2A antagonists. nih.gov For example, N3-phenoxypropyl-substituted 8-(methoxystyryl)xanthine derivatives have been shown to be potent and selective A2A antagonists. nih.gov
N7-Position : Methylation at the N7-position, as seen in caffeine, tends to decrease A1 receptor affinity, thereby increasing selectivity for A2A receptors. nih.govingentaconnect.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR models have been developed to predict the affinity of xanthine derivatives for adenosine receptors. These models utilize a range of descriptors, including constitutional, geometrical, topological, and electronic parameters, to establish a mathematical relationship between the chemical structure and biological activity. acs.org For 1,3-dimethylxanthines, QSAR studies have highlighted the importance of bulky substituents at the 8-position for both A1 and A2 receptor affinity. acs.org
A QSAR study on (E)-8-styrylcaffeinyl analogues as MAO-B inhibitors identified key physicochemical properties of the substituents on the styryl ring that govern inhibitory potency. nih.gov Specifically, the van der Waals volume, lipophilicity (π), and the Hammett constant (σm) of the C-3 substituents were found to be critical. nih.gov Such predictive models are valuable tools in the rational design of new, more potent, and selective dual-target A2A antagonists and MAO-B inhibitors. frontiersin.org
Computational Chemistry and Molecular Modeling of Z 8 3 Chlorostyryl Caffeine
Molecular Docking Investigations of Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (Z)-8-(3-chlorostyryl)caffeine, understanding its interaction with key protein targets is crucial. The primary targets of interest for its parent compound, (E)-8-(3-chlorostyryl)caffeine (CSC), are the adenosine (B11128) A₂A receptor (A₂AAR) and monoamine oxidase B (MAO-B), both significant in the context of neurodegenerative diseases. nih.govacs.org
Docking studies reveal that the dual-target activity of CSC is a result of its ability to fit within the binding pockets of both the A₂AAR and MAO-B, despite the lack of sequence and structural similarity between these two proteins. acs.org The serendipitous discovery that the A₂A antagonist CSC also inhibits MAO-B spurred the development of dual-target inhibitors. nih.govacs.org
In the A₂AAR, the xanthine (B1682287) core of the caffeine (B1668208) scaffold forms key interactions. For MAO-B, the inhibitor-binding cavity is largely hydrophobic, accommodating the nonpolar structure of styryl-caffeine derivatives. nih.gov The 3-chlorostyryl group at the C8 position of the caffeine core is a critical modification that enhances binding affinity to both A₂AAR and MAO-B compared to caffeine itself. Studies on analogues have established that the potency of MAO-B inhibition by (E)-8-styrylcaffeinyl compounds is dependent on the van der Waals volume, lipophilicity, and electronic properties of the substituents on the styryl moiety's phenyl ring. nih.gov
While specific docking scores for the (Z)-isomer are not prominently reported, the planar structure of the (E)-isomer, where the xanthine ring and styryl chain are coplanar, is considered ideal for the stacking interactions observed in the binding sites. nih.govresearchgate.net Any deviation from this planarity, as would be expected in the (Z)-isomer, could disrupt these crucial interactions, providing a structural explanation for its reported lower activity.
| Target Protein | Binding Affinity (Ki) | Key Interacting Residues/Features | Reference |
|---|---|---|---|
| Adenosine A₂A Receptor (rat) | 54 nM | Interaction with the receptor's binding pocket, antagonizing adenosine. | rndsystems.comtocris.com |
| Monoamine Oxidase B (MAO-B) | ~70-100 nM | Binding within a hydrophobic cavity, with potency influenced by the styryl substituent's properties. | rndsystems.comtocris.commedchemexpress.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability and binding mechanics of a ligand-protein complex over time. nih.gov These simulations are crucial for validating the results of molecular docking and for understanding how the complex behaves in a more realistic, solvated environment.
For caffeine derivatives targeting A₂AAR and MAO-B, MD simulations are used to confirm the stability of the docked poses. nih.gov A key metric analyzed is the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. A stable RMSD plot over tens to hundreds of nanoseconds suggests that the ligand has found a stable binding mode within the protein's active site and that the complex is not undergoing major, destabilizing conformational changes. nih.gov
Studies on novel phenylxanthine derivatives designed from the CSC scaffold have employed 100-ns MD simulations to confirm the stability of the ligand-target complexes. nih.gov These simulations help to understand how the ligand maintains its crucial interactions within the binding pocket, providing confidence in the computationally predicted binding mode. While specific MD studies focusing exclusively on the (Z)-isomer are scarce, the principles derived from simulations of the active (E)-isomer and its analogs underscore the importance of a stable, planar conformation for effective binding. researchgate.netnih.gov The aggregation behavior of caffeine itself has been studied via MD simulations, revealing that the molecules tend to stack their flat faces, an interaction that is likely critical for its derivatives as well. nih.gov
Homology Modeling and Receptor-Based Pharmacophore Generation
Homology modeling is a computational method used to generate a three-dimensional model of a protein when its experimental structure is unknown, using a known structure of a homologous protein as a template. However, with the availability of high-resolution crystal structures for both human adenosine A₂A receptor and MAO-B, the need for generating homology models for these specific targets in new drug design projects has been significantly reduced.
Receptor-based pharmacophore generation, on the other hand, remains a highly relevant technique. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. By analyzing the crystal structure of a protein with a bound ligand, one can identify the essential interaction points.
Analysis of the (E)-8-(3-chlorostyryl)caffeine conformation and its electrostatic potential has been used to confirm the pharmacophore elements associated with MAO-B inhibition. nih.govresearchgate.net For MAO-B, the key features include a hydrophobic aryl-binding site at the entrance and a more rigid hydrophobic site within the substrate cavity. mdpi.com The design of new, potent MAO-B inhibitors often relies on ensuring that novel scaffolds incorporate these crucial pharmacophoric features present in lead compounds like CSC. mdpi.com Similarly, pharmacophore models for A₂AAR antagonists are defined by the specific interactions within the receptor's binding pocket.
Advanced Research Directions and Therapeutic Implications Preclinical
Design and Synthesis of Multi-Target Directed Ligands Incorporating the (Z)-8-(3-chlorostyryl)caffeine Scaffold
The development of multi-target directed ligands (MTDLs) is a promising strategy for treating multifactorial diseases like neurodegenerative disorders. The scaffold of 8-styrylcaffeine, particularly the (E)-isomer known as CSC, has served as a foundational template for such endeavors. rsc.org This is due to its serendipitous discovery as a dual-target agent that both antagonizes the adenosine (B11128) A2A receptor (A2AAR) and inhibits monoamine oxidase-B (MAO-B), two key targets in Parkinson's disease research. rsc.orgnih.gov Although many studies focus on the more stable (E)-isomer, the this compound scaffold provides a crucial chemical framework for designing new MTDLs.
The design process involves strategic modifications to the xanthine (B1682287) core and the styryl moiety to modulate activity across different targets. frontiersin.org Researchers aim to fine-tune the affinity and selectivity for A2AAR, MAO-B, and other relevant receptors by introducing various substituents. For instance, annelation, the fusion of an additional ring to the xanthine structure, has led to novel tricyclic compounds like tetrahydropyrazino[2,1-f]purinediones. frontiersin.org These sterically constrained analogs of 8-styrylxanthines have shown potential as multi-target drugs. frontiersin.org One such derivative, a 1-ethyl-3-methyl-substituted compound with a m,p-dichlorobenzyl residue, was found to block A₁ and A₂ₐ adenosine receptors and inhibit MAO-B. frontiersin.org These synthetic efforts highlight the versatility of the 8-styrylcaffeine scaffold in generating potent and selective MTDLs. frontiersin.orgresearchgate.net
| Compound | Structural Modification | Target(s) | Biological Activity | Reference |
|---|---|---|---|---|
| (E)-8-(3-chlorostyryl)caffeine (CSC) | Parent Scaffold | A₂ₐAR / MAO-B | Potent A₂ₐ antagonist and reversible MAO-B inhibitor. | rsc.org |
| 16a (PSB-18405) | Annelated xanthine with 1-ethyl-3-methyl and 8-m,p-dichlorobenzyl substitutions. | A₁AR / A₂ₐAR / MAO-B | Kᵢ (A₁AR): 396 nM Kᵢ (A₂ₐAR): 1,620 nM IC₅₀ (MAO-B): 106 nM | frontiersin.org |
| (E,E)-8-[4-(3-chlorophenyl)butadien-1-yl]caffeine (9) | Extended styryl chain. | MAO-B | Kᵢ: 42.1 nM (1.9x more potent than CSC). | rsc.org |
| 9b | Annelated (tetrahydropyrimido[2,1-f]purinedione) xanthine derivative. | A₁AR / A₂ₐAR / MAO-B | Kᵢ (A₁): 605 nM Kᵢ (A₂ₐ): 417 nM IC₅₀ (MAO-B): 1,800 nM | frontiersin.org |
Exploration of Novel Chemical Scaffolds and Bioisosteric Replacements based on Xanthine Derivatives
Advancing beyond the initial this compound structure involves the exploration of entirely new chemical scaffolds and the bioisosteric replacement of key functional groups. nih.govnih.gov The xanthine core itself is a highly versatile scaffold that allows for extensive functionalization, particularly at the N1, N3, N7, and C8 positions, to generate chemical diversity. uniroma1.itresearchgate.net Synthetic strategies include not only substitution but also the creation of novel fused-ring systems, transforming the bicyclic xanthine into more complex tricyclic structures. frontiersin.orguniroma1.it This approach of scaffold hopping, for example from a uracil (B121893) to a xanthine base, has been used to rapidly generate novel derivatives with potent inhibitory activity against targets like dipeptidyl peptidase-4 (DPP-4). nih.gov
Bioisosteric replacement is a critical tool in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. benthamscience.comspirochem.com In the context of 8-styrylxanthines, the styryl group is a prime candidate for such replacement. nih.gov This is partly to address potential liabilities of the styryl double bond, such as photo-induced isomerization. nih.govnih.gov Strategies include:
Replacing the double bond: The alkene in the styryl linker can be replaced with an alkyne (a triple bond) to create 8-phenylethynyl derivatives. scribd.com This modification has been shown to alter the selectivity profile; in one instance, it led to a loss of A₂ₐ receptor affinity while preserving MAO-B inhibitory action. scribd.com
Replacing the entire styryl group: The styryl moiety can be substituted with different aromatic or heteroaromatic systems to explore new interactions with the target protein. mdpi.com
Replacing the xanthine core: In a more fundamental shift, the core xanthine ring system can be replaced with other electron-rich heterocycles to create entirely new classes of compounds. scispace.com
These explorations are essential for expanding into new chemical spaces, improving pharmacokinetic properties, and developing novel intellectual property. spirochem.com
| Original Scaffold/Moiety | Bioisosteric Replacement/Novel Scaffold | Rationale/Outcome | Reference |
|---|---|---|---|
| 8-Styryl Group | 8-Phenylethynyl Group (alkyne linker) | Overcomes photoisomerization issues; can alter target selectivity (e.g., maintain MAO-B inhibition while losing A₂ₐ affinity). | nih.govscribd.com |
| Xanthine (Bicyclic) | Annelated Xanthines (Tricyclic), e.g., Tetrahydropyrimido[2,1-f]purinediones | Creates sterically constrained analogs mimicking the (E)-styryl configuration; can produce multi-target ligands. | frontiersin.org |
| 8-Styryl Group | 8-(Phenylazo) Group | Represents a different chemical linker; resulted in less potent compounds compared to styryl derivatives but provided a new lead series due to facile synthesis. | researchgate.net |
| Uracil Scaffold | Xanthine Scaffold (Scaffold Hopping) | Rapidly generated novel series of highly potent and selective DPP-4 inhibitors. | nih.gov |
Mechanistic Elucidation of Downstream Signaling Pathways and Cellular Responses
Understanding the molecular mechanisms downstream of target engagement is crucial for validating the therapeutic hypothesis for this compound and its analogs. As a potent adenosine A₂ₐ receptor antagonist, its effects are deeply intertwined with intracellular signaling cascades, particularly within the central nervous system. nih.govnih.gov
Research using animal models of Parkinson's disease has provided significant insights. nih.govfrontiersin.org In these models, chronic treatment with levodopa (B1675098) (L-DOPA) can lead to motor fluctuations and an upregulation of A₂ₐ receptor expression in the striatum. nih.gov This is accompanied by aberrant changes in downstream signaling proteins, including a decrease in the phosphorylation of DARPP-32 at its Thr75 site and an increase in the phosphorylation of ERK1/2. nih.govfrontiersin.org
Treatment with 8-(3-chlorostyryl)caffeine (B119740) (CSC) has been shown to counteract these pathological changes. nih.gov The inhibitory effect of CSC on L-DOPA-induced motor fluctuations is associated with its ability to:
Attenuate the L-DOPA-induced upregulation of A₂ₐ receptors. nih.gov
Abolish the aberrant phosphorylation of DARPP-32 and ERK1/2, restoring a more normal signaling state. nih.govfrontiersin.org
This indicates that the therapeutic potential of CSC is directly linked to its modulation of the A₂ₐR-DARPP-32-ERK signaling pathway. nih.gov Furthermore, the cellular responses to CSC are not limited to neuronal signaling. Studies have shown it can modulate immune cell function, such as augmenting the production of interferon-gamma (IFN-γ) by T-helper 1 (Th1) cells, suggesting a role in neuroinflammation. nih.gov It also exhibits direct neuroprotective effects against neurotoxins in in vitro models.
| Signaling Protein/Pathway | Condition/Stimulus | Observed Effect of Condition | Effect of CSC Treatment | Reference |
|---|---|---|---|---|
| Adenosine A₂ₐ Receptor | Chronic L-DOPA in 6-OHDA-lesioned rats | Upregulation of receptor expression. | Attenuates upregulation. | nih.gov |
| DARPP-32 (p-Thr75) | Chronic L-DOPA in 6-OHDA-lesioned rats | Decreased phosphorylation. | Abolishes the decrease (restores phosphorylation). | nih.gov |
| ERK1/2 | Chronic L-DOPA in 6-OHDA-lesioned rats | Increased phosphorylation. | Abolishes the increase. | nih.govfrontiersin.org |
| DARPP-32 (p-Thr-34) | mGlu5 receptor activation (DHPG) | Increased phosphorylation. | Attenuates the increase. | pnas.org |
Application of Advanced Chemical Biology Tools for Target Deconvolution and Pathway Analysis
To fully characterize the biological activity of this compound and newly synthesized analogs, researchers employ a suite of advanced chemical biology tools. These techniques are essential for confirming molecular targets, identifying potential off-targets, and mapping the complex biological pathways they modulate. worldpreclinicalcongress.com
Target Deconvolution is the process of identifying the specific molecular targets of a bioactive compound. nih.govrsc.org While the primary targets of CSC are known, these tools are vital for validating new derivatives and uncovering unexpected interactions. A state-of-the-art technique for this is Photoaffinity Labeling (PAL) . nih.govacs.org This method involves synthesizing a chemical probe by modifying the parent compound with a photoreactive group (like a diazirine) and an enrichment handle (like an alkyne). chemrxiv.org When introduced to a biological system (e.g., live cells) and exposed to UV light, the probe forms a covalent bond with its binding partners. These protein-probe complexes can then be isolated and identified using mass spectrometry, providing direct evidence of a physical interaction and enabling quantitative assessment of target engagement. nih.govchemrxiv.org This approach has been successfully applied to other xanthine derivatives to identify and validate their interactions with membrane proteins like TRPC5 channels. nih.gov
Computational Tools: Molecular docking and virtual screening are used to build predictive models of how a ligand interacts with a protein's binding site. researchgate.net These in silico methods help rationalize structure-activity relationships, guide the design of new analogs, and predict potential off-targets by screening against large databases of protein structures. nih.gov
'Omics' Technologies: Techniques such as proteomics and transcriptomics provide a global view of how a compound alters protein and gene expression levels within a cell, revealing the broader signaling pathways and cellular processes that are affected. nih.gov
Together, these advanced tools provide a powerful workflow for moving from a bioactive hit compound to a well-validated chemical probe with a clearly defined mechanism of action. worldpreclinicalcongress.com
Q & A
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s neuropharmacology?
- Methodological Answer : Use in vitro models (e.g., primary neuronal cultures) for high-throughput screening of mechanistic pathways (e.g., cAMP modulation). Transition to in vivo models (e.g., transgenic mice) for behavioral correlation and blood-brain barrier penetration studies. Justify model choice based on research phase: exploratory (in vitro) vs. translational (in vivo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
